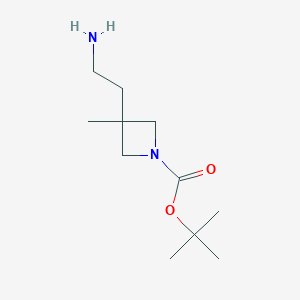
tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate: It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate group. One common method is the reaction of 3-(2-aminoethyl)-3-methyl-azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting group.
Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Major Products Formed:
Substitution Reactions: Substituted azetidine derivatives.
Deprotection Reactions: The free amine form of the compound.
Coupling Reactions: Peptide or amide-linked products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Azetidine-containing compounds have been studied for their antimicrobial, antiviral, and anticancer properties. The presence of the tert-butyl carbamate group can improve the compound’s pharmacokinetic properties by increasing its stability and bioavailability .
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can enhance the mechanical properties and thermal stability of the resulting materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl carbamate group can protect the amine functionality during synthesis and be removed under specific conditions to reveal the active amine .
Comparison with Similar Compounds
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: Lacks the methyl group on the azetidine ring.
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Contains a six-membered piperidine ring instead of a four-membered azetidine ring.
tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness: tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the tert-butyl carbamate protecting group. The combination of these features provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The methyl group on the azetidine ring can also influence the compound’s steric and electronic properties, potentially enhancing its biological activity .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,8-13)5-6-12/h5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGNGVKFPKGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














